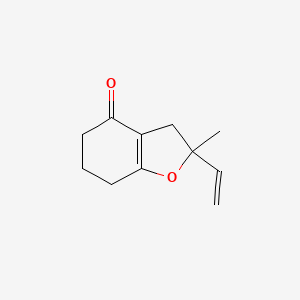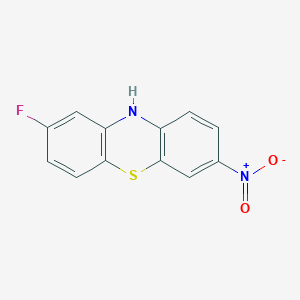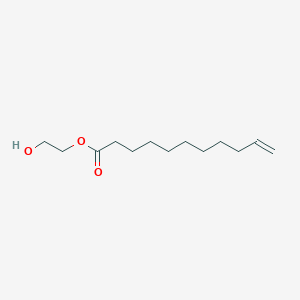
10-Undecenoic acid, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenoic acid, 2-hydroxyethyl ester is an organic compound derived from 10-undecenoic acid. It is an ester formed by the reaction of 10-undecenoic acid with 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-undecenoic acid, 2-hydroxyethyl ester typically involves the esterification of 10-undecenoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
10-Undecenoic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 2-hydroxyethanol in the presence of an acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and aldehydes.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Hydrolysis: 10-Undecenoic acid and 2-hydroxyethanol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
10-Undecenoic acid, 2-hydroxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-undecenoic acid, 2-hydroxyethyl ester varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interfere with the synthesis of essential fatty acids in microbial cells, inhibiting their growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
10-Undecenoic acid: The parent compound, known for its antifungal properties.
10-Undecenoic acid, ethyl ester: Another ester derivative with similar applications.
Methyl 10-undecenoate: A methyl ester with comparable chemical properties.
Uniqueness
10-Undecenoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different solubility and reactivity characteristics compared to other esters. This makes it particularly useful in applications where specific solubility or reactivity is required.
Propiedades
Número CAS |
107728-77-8 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-hydroxyethyl undec-10-enoate |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14/h2,14H,1,3-12H2 |
Clave InChI |
JMGKCDPBDHOOPT-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OCCO |
Números CAS relacionados |
67719-56-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


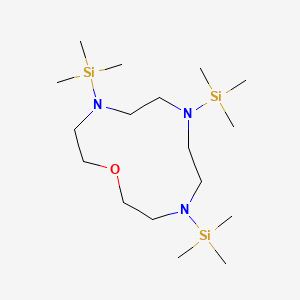
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


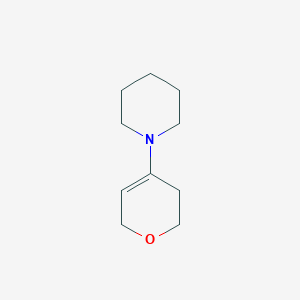

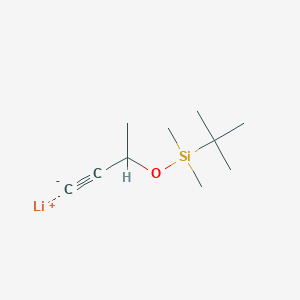
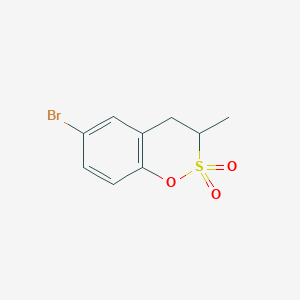
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
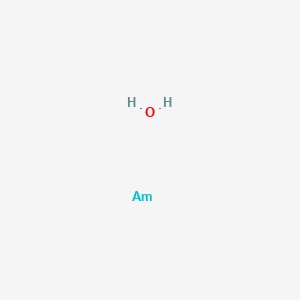

![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
